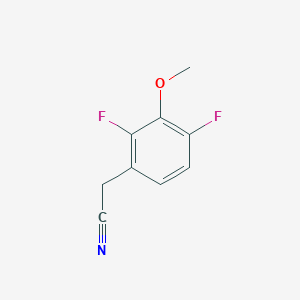
Ethyl-3-(Trifluormethyl)crotonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(trifluoromethyl)crotonate is a chemical compound with the molecular formula C7H9F3O2 . It is also known by other names such as ethyl 4,4,4-trifluoro-3-methylbut-2-enoate and ethyl (E)-4,4,4-trifluoro-3-methylbut-2-enoate . The compound has a molecular weight of 182.14 g/mol .
Molecular Structure Analysis
The IUPAC name of Ethyl 3-(trifluoromethyl)crotonate is ethyl (E)-4,4,4-trifluoro-3-methylbut-2-enoate . The InChI code is 1S/C7H9F3O2/c1-3-12-6(11)4-5(2)7(8,9)10/h4H,3H2,1-2H3/b5-4+ . The compound has a Canonical SMILES representation of CCOC(=O)C=C©C(F)(F)F and an Isomeric SMILES representation of CCOC(=O)/C=C(\C)/C(F)(F)F .Physical And Chemical Properties Analysis
Ethyl 3-(trifluoromethyl)crotonate has a molecular weight of 182.14 g/mol . The compound has a computed XLogP3-AA value of 2.4 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 182.05546401 g/mol . The topological polar surface area of the compound is 26.3 Ų .Wissenschaftliche Forschungsanwendungen
Materialwissenschaft
Die einzigartigen Eigenschaften der Verbindung sind in der Materialwissenschaft von Interesse, insbesondere bei der Entwicklung neuer Materialien mit spezifischen gewünschten Eigenschaften.
- Polymersynthese: Es kann zur Synthese von Polymeren mit besonderen Eigenschaften verwendet werden, z. B. erhöhte Hitze- oder Chemikalienbeständigkeit .
Chemische Synthese
Ethyl-3-(Trifluormethyl)crotonat ist ein wertvolles Reagenz in der organischen Synthese.
- Baustein: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle .
- Synthetische Vielseitigkeit: Seine Trifluormethylgruppe ist besonders nützlich, um Fluor in Zielmoleküle einzubringen, was deren chemische und biologische Eigenschaften deutlich verändern kann .
Analytische Chemie
In der analytischen Chemie kann this compound als Standard- oder Referenzverbindung verwendet werden.
- Chromatographie: Es kann in chromatographischen Methoden verwendet werden, um Substanzen in einer Probe zu identifizieren oder zu quantifizieren .
Proteomik
This compound wird in der Proteomikforschung verwendet, wo es eine Rolle bei der Untersuchung der Proteinexpression und -funktion spielen kann.
Safety and Hazards
Ethyl 3-(trifluoromethyl)crotonate is a flammable liquid and vapor . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Wirkmechanismus
Ethyl 3-(trifluoromethyl)crotonate is an organic compound with the chemical formula C7H9F3O2 . It is a colorless liquid and is used in proteomics research .
Target of Action
It’s known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It’s known that the compound contains a trifluoromethyl and crotonate functional groups , which may interact with its targets in a specific manner.
Biochemical Pathways
As a compound used in proteomics research , it may be involved in pathways related to protein synthesis or degradation.
Result of Action
Given its use in proteomics research , it may influence protein-related processes at the molecular and cellular levels.
Conclusion
While Ethyl 3-(trifluoromethyl)crotonate is a compound of interest in proteomics research , the specific details of its mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action are areas that require further research. This highlights the complexity and the ongoing nature of scientific discovery in the field of biochemistry.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl 3-(trifluoromethyl)crotonate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Trifluoromethyl iodide", "Sodium hydride", "Benzaldehyde", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Sodium carbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with trifluoromethyl iodide in the presence of sodium hydride to yield ethyl 3-(trifluoromethyl)but-2-enoate.", "Step 2: The resulting product from step 1 is then reacted with benzaldehyde in the presence of acetic anhydride and sodium acetate to yield ethyl 3-(trifluoromethyl)crotonate.", "Step 3: The final product from step 2 is purified by washing with water, followed by treatment with sulfuric acid and sodium carbonate to remove any impurities.", "Step 4: The purified product is then isolated by extraction with ethanol and dried under vacuum to yield the final product, Ethyl 3-(trifluoromethyl)crotonate." ] } | |
| 24490-03-7 | |
Molekularformel |
C7H9F3O2 |
Molekulargewicht |
182.14 g/mol |
IUPAC-Name |
ethyl 4,4,4-trifluoro-3-methylbut-2-enoate |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-6(11)4-5(2)7(8,9)10/h4H,3H2,1-2H3 |
InChI-Schlüssel |
OSZLARYVWBUKTG-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(\C)/C(F)(F)F |
SMILES |
CCOC(=O)C=C(C)C(F)(F)F |
Kanonische SMILES |
CCOC(=O)C=C(C)C(F)(F)F |
Piktogramme |
Flammable; Corrosive; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


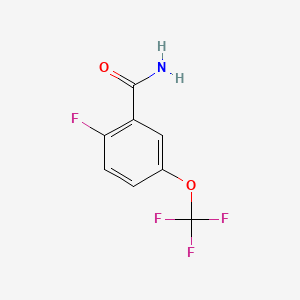
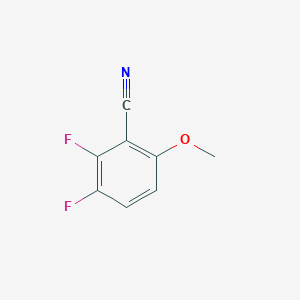
![3-[(4-Chlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1308789.png)
![(E)-3-[3-(2-pyrimidinyloxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1308798.png)
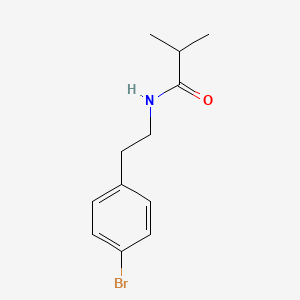
![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(3-pyridinyl)-2-propenenitrile](/img/structure/B1308806.png)
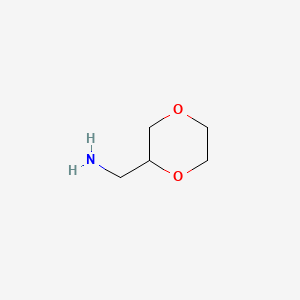
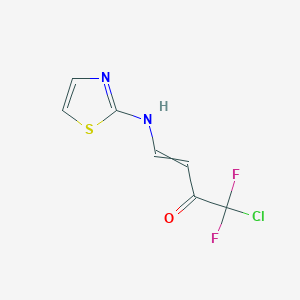
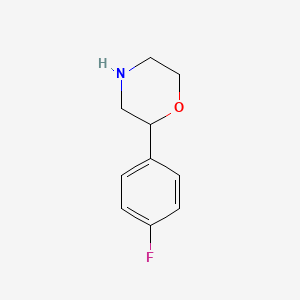
![2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1308823.png)
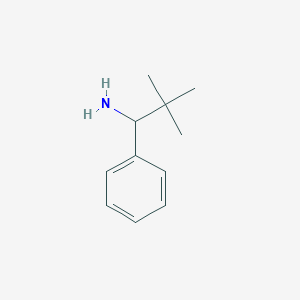
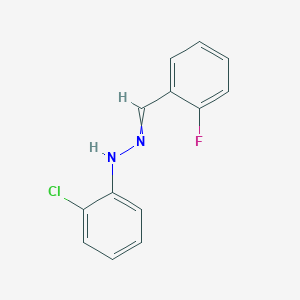
![4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B1308833.png)
